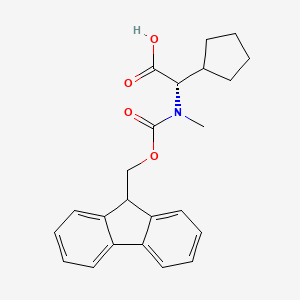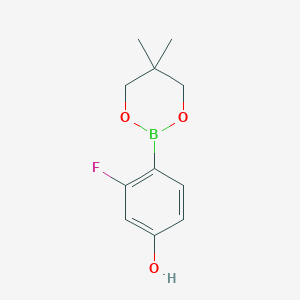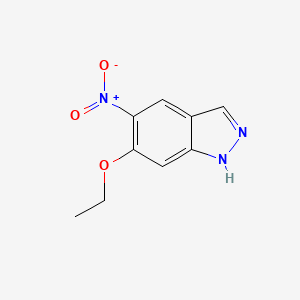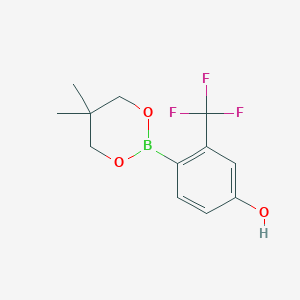
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol, or 4-(5,5-DMDB-2-FP) for short, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various studies to investigate the pharmacological and biochemical effects of drugs, as well as to explore the effects of certain chemicals on the body. 4-(5,5-DMDB-2-FP) has been used in a variety of research fields, including toxicology, pharmacology, and biochemistry.
Applications De Recherche Scientifique
4-(5,5-DMDB-2-FP) has been used in a variety of scientific research applications. It has been used to study the pharmacological and biochemical effects of drugs, as well as to explore the effects of certain chemicals on the body. It has also been used to study the effects of environmental toxins on the body, as well as to investigate the effects of certain chemicals on the immune system. Additionally, 4-(5,5-DMDB-2-FP) has been used to study the effects of certain chemicals on the nervous system, as well as to investigate the effects of certain chemicals on the endocrine system.
Mécanisme D'action
The exact mechanism of action of 4-(5,5-DMDB-2-FP) is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then leads to the activation of certain biochemical pathways. This activation of biochemical pathways is thought to be responsible for the pharmacological and biochemical effects of the compound. Additionally, 4-(5,5-DMDB-2-FP) is believed to be involved in the regulation of certain transcription factors, which may be responsible for the effects of the compound on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5,5-DMDB-2-FP) have been studied in a variety of animal models. Studies have shown that the compound has an inhibitory effect on certain enzymes, as well as an inhibitory effect on certain ion channels. Additionally, 4-(5,5-DMDB-2-FP) has been shown to have an inhibitory effect on certain neurotransmitters, as well as an inhibitory effect on certain hormones. The exact effects of the compound on the body are still being studied, however, it is believed that the compound has a wide range of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(5,5-DMDB-2-FP) in laboratory experiments is that the compound is relatively easy to synthesize, which makes it ideal for use in research. Additionally, the compound is relatively stable, which makes it ideal for use in long-term experiments. However, the compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-(5,5-DMDB-2-FP). One potential direction is to further investigate the biochemical and physiological effects of the compound on the body. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound. Additionally, further research could be conducted to explore the potential toxic effects of the compound and to identify potential biomarkers that can be used to monitor the effects of the compound on the body. Finally, further research could be conducted to explore the potential use of the compound in drug development and to identify potential drug targets.
Méthodes De Synthèse
4-(5,5-DMDB-2-FP) is a synthetic compound that can be synthesized in a laboratory setting. The synthesis process begins with the reaction of 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride and 2-fluorophenol in an aqueous solution of NaOH. This reaction produces an intermediate that is then reacted with a base, such as NaOH, to produce 4-(5,5-DMDB-2-FP). The synthesis process is relatively straightforward and can be easily reproduced in the laboratory.
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEJAUGWCOPOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)




